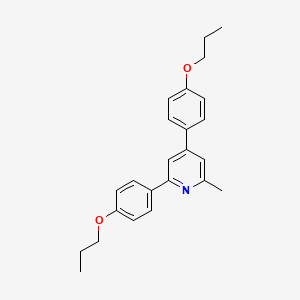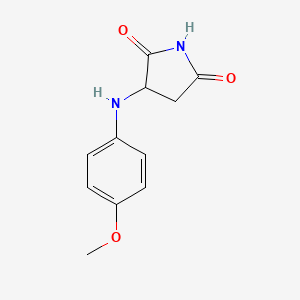![molecular formula C24H18ClN3O2 B11095620 N-{2-[(3-chlorophenyl)amino]-2-oxo-1-phenylethyl}quinoline-2-carboxamide](/img/structure/B11095620.png)
N-{2-[(3-chlorophenyl)amino]-2-oxo-1-phenylethyl}quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of inflammatory and analgesic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloroaniline with a suitable acylating agent to form an intermediate, which is then reacted with quinoline-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in inflammatory and pain pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is known to modulate cyclooxygenase (COX) enzymes and other related pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-chloroanilino)nicotinic acid hydrazides: Known for their anti-inflammatory and analgesic activities.
N-Methyl-3-chloroaniline: Used as a starting material for various chemical syntheses.
N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester: A carbamate ester with potential biological activities.
Uniqueness
N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE stands out due to its unique combination of a quinoline ring and a 3-chloroanilino group, which imparts specific chemical and biological properties. Its potential therapeutic applications in treating inflammation and pain make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C24H18ClN3O2 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-2-oxo-1-phenylethyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C24H18ClN3O2/c25-18-10-6-11-19(15-18)26-24(30)22(17-8-2-1-3-9-17)28-23(29)21-14-13-16-7-4-5-12-20(16)27-21/h1-15,22H,(H,26,30)(H,28,29) |
InChI Key |
KLFZQPXFJOATSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide](/img/structure/B11095541.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11095549.png)
![N-{(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}-4'-nitrobiphenyl-4-amine](/img/structure/B11095562.png)

methanone](/img/structure/B11095575.png)
![2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid](/img/structure/B11095583.png)
![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B11095586.png)

![4-methyl-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B11095595.png)
![1-(4-Bromophenyl)-3-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]propan-1-one](/img/structure/B11095601.png)
![4-[(4-Amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B11095605.png)
![N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11095608.png)
![2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B11095609.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-](/img/structure/B11095625.png)
